Cupromeronic Blue
Description
Cupromeronic Blue is a copper-containing cationic dye widely employed in electron microscopy for visualizing sulfated proteoglycans (PGs) and extracellular matrix (ECM) components. Its utility stems from its ability to bind selectively to polyanionic glycosaminoglycans (GAGs) under critical electrolyte concentration (CEC) conditions, enabling precise localization of PGs in tissues . Key applications include:
- Structural Preservation: Acts as a scaffold, maintaining proteoglycan tertiary structures against staining-induced distortion, as evidenced by longer filament lengths in tissues compared to isolated PGs .
- Specificity: Confirmed via enzymatic digestion (e.g., keratanase, chondroitinase) and CEC adjustments (0.3–0.4 M MgCl₂), distinguishing chondroitin/dermatan sulfate from keratan sulfate PGs .
- Versatility: Used in scanning electron microscopy (SEM) to prevent hyaluronic acid collapse and in transmission electron microscopy (TEM) to label proteoglycans at epithelial-mesenchymal interfaces .
Properties
Molecular Formula |
C40H40CuN8O12S4 |
|---|---|
Molecular Weight |
1016.6 g/mol |
IUPAC Name |
copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
InChI |
InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;4*1-5(2,3)4;/h5-20H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4 |
InChI Key |
YEICWZHLDUUNNQ-UHFFFAOYSA-J |
Canonical SMILES |
C[N+]1=CC=CC2=C1C3=CC4=NC(=CC5=C6C=CC=[N+](C6=C([N-]5)C=C7C8=C(C(=N7)C=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] |
Synonyms |
copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Research Findings
- Collagen-PG Interactions : this compound identifies PG binding sites at collagen fibril D-periods, critical for corneal transparency . Alcian Blue fails to resolve these interactions at high MgCl₂ concentrations .
- Epithelial-Mesenchymal Interfaces : this compound highlights proteoglycan "braces" (50–100 nm) bridging mesenchymal cell projections and basal laminae, a feature obscured by other dyes .
- Quantitative Morphometry : Corrected filament lengths in this compound-stained tissues (e.g., 120 nm in cornea) align with rotary-shadowing data, validating its reliability .
Limitations and Advantages
- Advantages of this compound :
- Superior specificity and structural preservation under CEC conditions.
- Compatible with enzymatic digestion protocols for PG subtype analysis.
- Limitations: Requires precise MgCl₂ optimization (0.3–0.4 M) to avoid false negatives . Less effective for non-sulfated GAGs (e.g., hyaluronan) compared to Ruthenium Red .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
